

RTI-13951-33: A Comparative Guide to its Selectivity Profile Against Other GPCRs

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Compound of Interest

Compound Name: **RTI-13951-33**

Cat. No.: **B610583**

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RTI-13951-33 has emerged as a potent and selective agonist for the orphan G protein-coupled receptor (GPCR), GPR88. This guide provides a comprehensive comparison of its selectivity profile against other GPCRs, supported by available experimental data. Understanding the selectivity of a compound is paramount in drug development to predict potential off-target effects and to ensure the desired therapeutic action.

High Affinity and Potency at GPR88

RTI-13951-33 demonstrates high potency as an agonist at its primary target, GPR88. In in-vitro functional assays, it has an EC₅₀ of 25 nM in a cAMP functional assay, indicating its strong ability to activate the receptor.^{[1][2]}

Broad Selectivity Against Other GPCRs

To assess its selectivity, **RTI-13951-33** has been screened against a wide array of other GPCRs, ion channels, and neurotransmitter transporters. Initial broad panel screening against 38 different targets revealed no significant off-target activity.^{[1][2]} Further screening against a larger panel of over 60 CNS targets also showed no significant binding affinities.

Follow-up concentration-response assays provided more detailed insights into its interaction with a few specific off-targets. The compound exhibited weak affinity for the Kappa-Opioid Receptor (KOR) and the Vesicular Monoamine Transporter (VMAT), with Ki values of 2.29 μM

and 4.23 μ M, respectively. A moderate affinity was observed for the Serotonin Transporter (SERT), with a K_i of 0.75 μ M. However, subsequent functional analysis at SERT, conducted through the NIMH Psychoactive Drug Screening Program (PDSP), indicated that **RTI-13951-33** has little inhibitory activity at this transporter.

The following table summarizes the quantitative data on the selectivity profile of **RTI-13951-33**.

| Target | Assay Type | Result (K_i or EC50) | Potency/Affinity | Reference |
|--|-----------------------|----------------------------|-------------------------|-----------|
| GPR88 | cAMP Functional Assay | 25 nM (EC50) | High Potency | [1][2] |
| Kappa-Opioid Receptor (KOR) | Binding Assay | 2.29 μ M (K_i) | Weak Affinity | |
| Vesicular Monoamine Transporter (VMAT) | Binding Assay | 4.23 μ M (K_i) | Weak Affinity | |
| Serotonin Transporter (SERT) | Binding Assay | 0.75 μ M (K_i) | Moderate Affinity | |
| Serotonin Transporter (SERT) | Functional Assay | Little inhibitory activity | Low Functional Activity | |
| 38 Other GPCRs, Ion Channels, and Transporters | Broad Screening | No significant activity | Highly Selective | [1][2] |

Comparison with Other GPR88 Agonists

RTI-13951-33 has been compared to another GPR88 agonist, 2-PCCA. While both are agonists for GPR88, **RTI-13951-33** was developed as a more potent and selective tool

compound. Furthermore, a newer analog, RTI-122, has been synthesized with the aim of improving upon the metabolic stability and potency of **RTI-13951-33**.

Experimental Protocols

The selectivity profile of **RTI-13951-33** was determined using standard in vitro pharmacological assays.

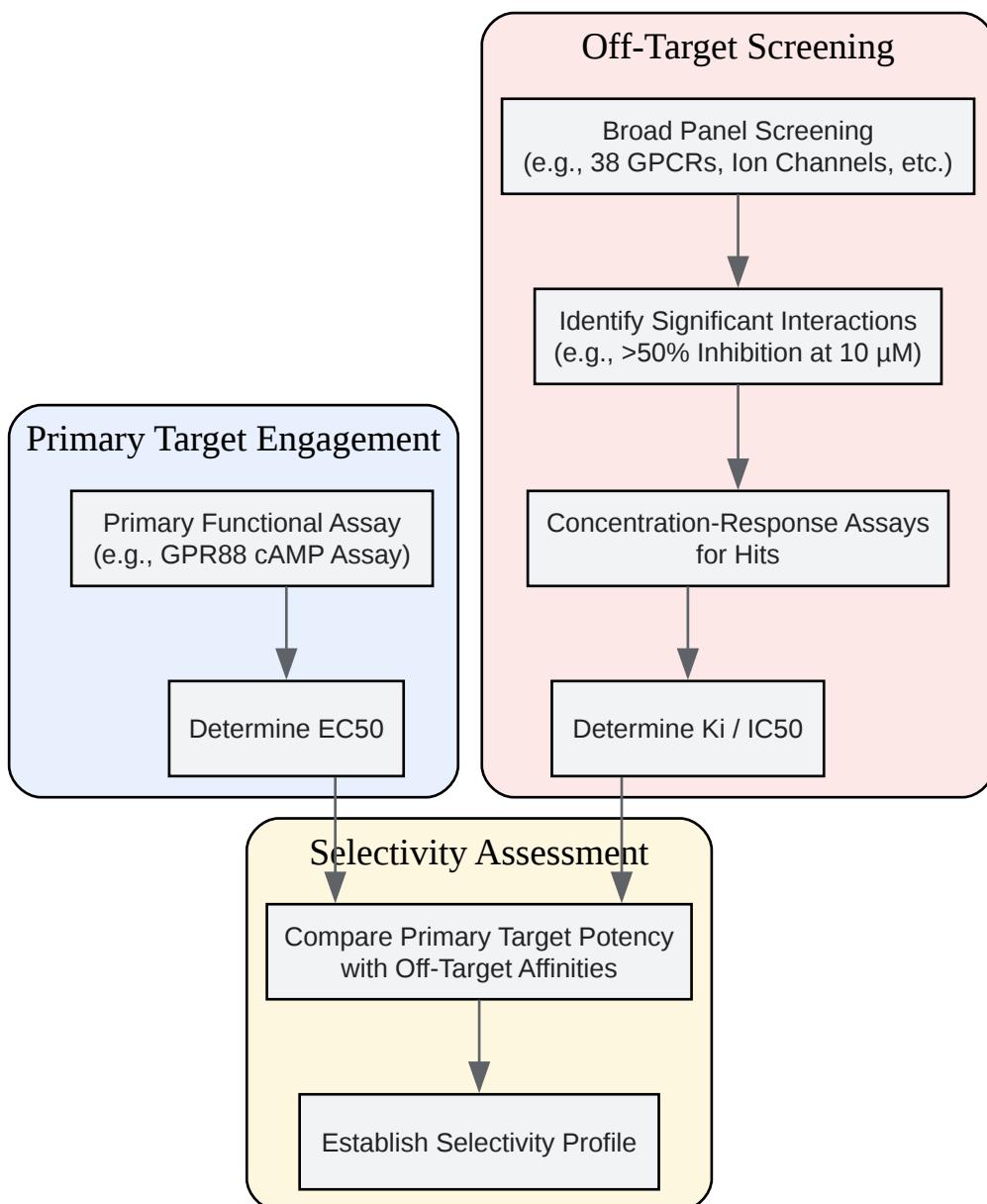
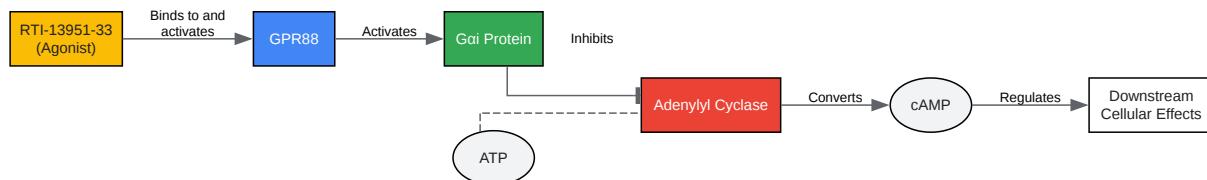
cAMP Functional Assay: This assay measures the ability of a compound to activate a G protein-coupled receptor, in this case, GPR88, which is coupled to the G α i subunit. Activation of G α i inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The potency of an agonist is determined by its EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the inhibitor constant (Ki) is calculated. A higher Ki value indicates lower affinity.

Off-Target Screening Panels: Comprehensive selectivity profiling is often conducted by screening the compound against a large panel of known GPCRs, ion channels, transporters, and enzymes. These services are commercially available from companies such as Eurofins Panlabs or through programs like the NIMH Psychoactive Drug Screening Program (PDSP). The compound is typically tested at a single high concentration (e.g., 10 μ M) to identify any potential off-target interactions. Significant inhibition (e.g., >50%) at this concentration would trigger follow-up concentration-response assays to determine the Ki or IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GPR88 and the general workflow for assessing compound selectivity.



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